N,N'-[(4-bromophenyl)methanediyl]bisprop-2-enamide
Description
N,N'-[(4-bromophenyl)methanediyl]bisprop-2-enamide is a bis-acrylamide derivative featuring a central (4-bromophenyl)methanediyl group bridging two prop-2-enamide moieties. The bromine substituent on the phenyl ring may influence electronic properties, steric interactions, and participation in halogen bonding, as observed in structurally related compounds .
Properties
IUPAC Name |
N-[(4-bromophenyl)-(prop-2-enoylamino)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-11(17)15-13(16-12(18)4-2)9-5-7-10(14)8-6-9/h3-8,13H,1-2H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFHGCYVFBJCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=CC=C(C=C1)Br)NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(4-bromophenyl)methanediyl]bisprop-2-enamide typically involves the reaction of 4-bromobenzaldehyde with propenamide under specific conditions. One common method is the condensation reaction, where 4-bromobenzaldehyde is reacted with propenamide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-[(4-bromophenyl)methanediyl]bisprop-2-enamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(4-bromophenyl)methanediyl]bisprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include bromophenyl derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-[(4-bromophenyl)methanediyl]bisprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N,N’-[(4-bromophenyl)methanediyl]bisprop-2-enamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to modulation of biological activities. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis-Acrylamide Derivatives with Different Bridging Groups
A key structural analog is N,N'-(1,2-dihydroxyethylene)bisprop-2-enamide (), which substitutes the (4-bromophenyl)methanediyl bridge with a 1,2-dihydroxyethylene group. This compound has a relative density of 1.263 g/cm³, a property likely influenced by the hydrophilic dihydroxy bridge.
Urea Derivatives with 4-Bromophenyl Groups
N,N'-Bis(4-bromophenyl)-N,N'-dimethylurea () shares the 4-bromophenyl motif but replaces the acrylamide groups with urea functionalities. Its crystal structure (monoclinic, P21/n) exhibits an "endo" conformation, with aromatic ring torsion angles averaging 33.59° in the Cambridge Structural Database (CSD). The target compound’s methanediyl bridge may allow greater conformational flexibility compared to the rigid urea core.
| Parameter | N,N'-[(4-bromophenyl)methanediyl]bisprop-2-enamide | N,N'-(1,2-dihydroxyethylene)bisprop-2-enamide | N,N'-Bis(4-bromophenyl)-N,N'-dimethylurea |
|---|---|---|---|
| Bridge Type | 4-Bromophenyl methanediyl | 1,2-Dihydroxyethylene | Urea |
| Functional Groups | Acrylamide | Acrylamide | Urea |
| Key Interactions | Potential Br⋯Br/X-H⋯O bonds | Hydrogen bonding (hydroxyl groups) | Br⋯Br halogen bonds, C—H⋯O hydrogen bonds |
| Density | Not reported | 1.263 g/cm³ | Not explicitly reported |
| Crystal System | Not reported | Not reported | Monoclinic (P21/n) |
Pesticide-Related Urea Analogs
lists urea-based pesticides like bromuron (N’-(4-bromophenyl)-N,N-dimethylurea) and metobromuron (N’-(4-bromophenyl)-N-methoxy-N-methylurea). These compounds highlight the bioactivity of 4-bromophenyl-containing ureas, likely due to their ability to disrupt metabolic pathways. While the target acrylamide lacks urea groups, its bromophenyl moiety may confer similar bioactivity, though this remains speculative without direct evidence. The acrylamide groups could also introduce reactivity (e.g., polymerization or protein binding) distinct from urea derivatives .
Bromophenyl-Containing Aromatic Systems
Compounds such as N,N′-bis(4-bromophenyl)benzidine (BBPB) and 1,3,5-tris(4-bromophenyl)benzene (TBB) () feature multiple bromophenyl groups but lack acrylamide functionalities. These systems participate in radical transfer reactions on metal surfaces, where bromine atoms facilitate dehydrogenation.
Key Research Findings and Implications
- Structural Flexibility vs. Rigidity : The methanediyl bridge in the target compound likely permits moderate conformational flexibility compared to the rigid urea core in N,N'-Bis(4-bromophenyl)-N,N'-dimethylurea. This flexibility could influence packing efficiency in crystalline phases or interactions in polymer matrices .
- Halogen Bonding Potential: The 4-bromophenyl group’s Br atoms may engage in halogen bonding, as seen in N,N'-Bis(4-bromophenyl)-N,N'-dimethylurea (Br⋯Br distance: 3.444 Å). Such interactions could enhance material stability or molecular recognition in supramolecular assemblies .
- Reactivity Profile : The acrylamide groups may undergo Michael addition or polymerization, distinguishing the target compound from urea-based pesticides or benzidine derivatives .
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